O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate
Description
O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with tert-butyl and methyl ester groups
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-phenylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-13(12-8-6-5-7-9-12)14(11-18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
BMPNIBUCKQODHV-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl and methyl esters in the presence of a base to facilitate the formation of the pyrrolidine ring. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures that the product meets stringent quality standards required for its various applications .
Chemical Reactions Analysis
Types of Reactions
O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- O1-tert-Butyl O3-methyl (3R)-pyrrolidine-1,3-dicarboxylate
- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
- O1-Tert-Butyl O3-Methyl Trans-6-Methylpiperidine-1,3-Dicarboxylate
Uniqueness
O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate (CAS No. 2140264-81-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- PubChem CID : 70834393
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial properties
- Enzyme inhibition
- Potential neuroprotective effects
Antimicrobial Properties
Studies have shown that various pyrrolidine derivatives possess significant antibacterial and antifungal activities. For instance, Mannich bases derived from isatin have demonstrated effectiveness against a range of pathogens, suggesting that similar structural motifs in this compound may confer antimicrobial properties as well .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes. For example, derivatives of pyrrolidine have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition profiles observed in related compounds indicate that this compound might exhibit similar enzyme inhibitory activity.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By mimicking natural substrates or cofactors, the compound may effectively inhibit target enzymes.
- Membrane Interaction : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis and death.
- Oxidative Stress Reduction : Some studies suggest that related compounds can reduce reactive oxygen species (ROS), enhancing cellular defense mechanisms against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
